molecular formula C19H16Br2N2O3 B11210487 6,8-Dibromo-1',3',3'-trimethyl-5'-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]

6,8-Dibromo-1',3',3'-trimethyl-5'-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]

Cat. No.: B11210487
M. Wt: 480.1 g/mol
InChI Key: ZKNOJBSTPCTHGJ-UHFFFAOYSA-N
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Description

“6,8-Dibromo-1’,3’,3’-trimethyl-5’-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole]” (CAS#: 20200-62-8) is a mouthful of a compound! Let’s break it down:

    Chemical Formula: CHBrNO

    IUPAC Name: 1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indoline]-5’,8-diol

This compound belongs to the class of spiropyran-based photochromic dyes. But what does that mean? Well, it’s a molecule that can change color when exposed to light – a bit like a molecular chameleon! The presence of a nitro group enhances its overall quantum yield in photochemical processes .

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, we can infer potential methods based on related structures. Here’s a plausible pathway:

Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed. Academic research and specialized laboratories likely explore its synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The nitro group suggests susceptibility to oxidation reactions.

    Substitution: The bromine atoms are potential sites for substitution reactions.

    Reduction: Reduction of the nitro group could yield an amino derivative.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) or other brominating agents.

    Cyclization: Acidic conditions (e.g., Lewis acids).

    Reduction: Hydrogenation (catalytic) or metal hydrides (e.g., LiAlH).

Major Products::
  • Bromination yields 6,8-dibromoindole derivatives.
  • Cyclization forms the spiro[chromene-2,2’-indole] scaffold.

Scientific Research Applications

Chemistry::

    Photochromism: Investigating its color-changing properties.

    Fluorescence: Studying its emission behavior.

Biology and Medicine::

    Biological Probes: Potential as fluorescent probes.

    Drug Development: Exploring its pharmacological properties.

Industry::

    Optical Materials: Photochromic coatings, sensors, and displays.

Mechanism of Action

The exact mechanism remains elusive, but its photochromic behavior likely involves reversible ring-opening and closing processes. Upon light absorption, the spiro[chromene-2,2’-indole] core undergoes structural changes, altering its color and properties.

Comparison with Similar Compounds

While unique, let’s consider related compounds:

    Spirooxazines: Similar photochromic behavior.

    Spiropyrans: Close relatives with distinct properties.

Properties

Molecular Formula

C19H16Br2N2O3

Molecular Weight

480.1 g/mol

IUPAC Name

6,8-dibromo-1',3',3'-trimethyl-5'-nitrospiro[chromene-2,2'-indole]

InChI

InChI=1S/C19H16Br2N2O3/c1-18(2)14-10-13(23(24)25)4-5-16(14)22(3)19(18)7-6-11-8-12(20)9-15(21)17(11)26-19/h4-10H,1-3H3

InChI Key

ZKNOJBSTPCTHGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C13C=CC4=C(O3)C(=CC(=C4)Br)Br)C)C

Origin of Product

United States

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